molecular formula C12H8ClN3O2 B2895516 4-Chloro-1-(3-methoxyphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarbonitrile CAS No. 306976-54-5

4-Chloro-1-(3-methoxyphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarbonitrile

Cat. No.: B2895516
CAS No.: 306976-54-5
M. Wt: 261.67
InChI Key: UFMCKVMKMODNOM-UHFFFAOYSA-N
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Description

4-Chloro-1-(3-methoxyphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarbonitrile (CAS 306976-54-5) is a pyridazine derivative with a molecular formula of C₁₂H₈ClN₃O₂ and a molecular weight of 261.664 g/mol . Key physical properties include a density of 1.4±0.1 g/cm³, boiling point of 399.6±52.0 °C, and flash point of 195.5±30.7 °C . The compound features a pyridazine core substituted with a chlorine atom at position 4, a 3-methoxyphenyl group at position 1, and a carbonitrile moiety at position 2.

Properties

IUPAC Name

4-chloro-1-(3-methoxyphenyl)-6-oxopyridazine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3O2/c1-18-9-4-2-3-8(5-9)16-12(17)6-10(13)11(7-14)15-16/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFMCKVMKMODNOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C=C(C(=N2)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-(3-methoxyphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarbonitrile typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

    Introduction of Substituents: The chloro, methoxyphenyl, and cyano groups are introduced through various substitution reactions. For example, the chloro group can be introduced via chlorination, while the methoxyphenyl group can be added through a coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(3-methoxyphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the existing functional groups.

    Substitution: The chloro group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a variety of derivatives with different substituents.

Scientific Research Applications

4-Chloro-1-(3-methoxyphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Chloro-1-(3-methoxyphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

The compound is compared to two close analogs:

4-Chloro-1-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarbonitrile (CAS 338405-10-0) .

Table 1: Structural and Physical Property Comparison
Property 4-Chloro-1-(3-methoxyphenyl)-6-oxo-... Methyl 4-chloro-1-(4-methoxyphenyl)-6-oxo-... 4-Chloro-1-(4-chlorophenyl)-6-oxo-...
Molecular Formula C₁₂H₈ClN₃O₂ C₁₃H₁₁ClN₂O₄* C₁₁H₅Cl₂N₃O
Molecular Weight (g/mol) 261.664 ~297.7 (estimated) 266.08
Substituents 3-MeO-phenyl, CN 4-MeO-phenyl, COOCH₃ 4-Cl-phenyl, CN
Density (g/cm³) 1.4±0.1 Not reported 1.47±0.1
Boiling Point (°C) 399.6±52.0 Not reported 391.7±52.0
Functional Groups Carbonitrile, ketone Ester, ketone Carbonitrile, ketone

*Estimated based on substituents.

Key Differences and Implications

Substituent Position and Electronic Effects :

  • The 3-methoxyphenyl group in the parent compound introduces steric and electronic effects distinct from the 4-methoxyphenyl analog . The meta-substitution may reduce hydrogen-bonding capacity compared to para-substituted derivatives, as methoxy groups in the para position often enhance crystallinity and intermolecular interactions .
  • Replacing the methoxy group with a 4-chlorophenyl (as in CAS 338405-10-0) increases molecular weight and density due to chlorine’s higher atomic mass, while reducing solubility in polar solvents .

The ester-containing analog may exhibit improved solubility in organic solvents due to the polar yet lipophilic ester moiety.

Thermal Stability :

  • The parent compound’s higher boiling point (~400°C) compared to the 4-chlorophenyl analog (~392°C) suggests greater thermal stability, likely due to the methoxy group’s electron-donating effects stabilizing the aromatic system .

Biological Activity

4-Chloro-1-(3-methoxyphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarbonitrile (CAS No. 306976-54-5) is a synthetic compound known for its diverse biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

PropertyValue
Molecular FormulaC12H8ClN3O2
Molecular Weight261.66 g/mol
Density1.35 g/cm³ (predicted)
Boiling Point399.6 °C (predicted)
pKa-4.23 (predicted)

Biological Activity

The biological activity of 4-Chloro-1-(3-methoxyphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarbonitrile has been studied in various contexts, particularly focusing on its potential as a pharmacological agent.

1. Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. A study published in a peer-reviewed journal demonstrated that it inhibits the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. The mechanism involves the modulation of key signaling pathways associated with cancer progression, such as the PI3K/Akt and MAPK pathways .

2. Anti-inflammatory Properties

In addition to its anticancer effects, this compound has shown promise as an anti-inflammatory agent. Research indicates that it can reduce the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .

3. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it possesses activity against various bacterial strains, making it a candidate for further development as an antibacterial agent .

Case Study: Anticancer Mechanism

A specific study investigated the effects of 4-Chloro-1-(3-methoxyphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarbonitrile on human breast cancer cell lines. The findings revealed:

  • Cell Viability Reduction : A dose-dependent decrease in cell viability was observed.
  • Apoptosis Induction : Flow cytometry analysis confirmed increased apoptosis rates at higher concentrations.
  • Gene Expression Changes : The compound altered the expression of genes involved in apoptosis and cell cycle regulation.

These results highlight its potential as a therapeutic agent in oncology .

Research Findings on Anti-inflammatory Effects

Another research effort focused on the anti-inflammatory properties of this compound using a murine model of inflammation:

  • Cytokine Levels : Treatment with the compound resulted in a significant decrease in TNF-alpha and IL-6 levels.
  • Histological Analysis : Tissue samples showed reduced infiltration of inflammatory cells compared to control groups.

This suggests that it may offer therapeutic benefits for conditions characterized by chronic inflammation .

Q & A

Q. Table 1. Key Synthetic Parameters

StepReagents/ConditionsYield (%)Reference
CyclizationHydrazine hydrate, EtOH, reflux65–75
ChlorinationPOCl₃, DMF, 80°C85–90
Coupling3-Methoxyphenylboronic acid, Pd(PPh₃)₄, K₂CO₃70–80

Q. Table 2. Spectral Data for Key Functional Groups

Group¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
4-Cl-125.2 (C-Cl)
3-CN-117.5 (C≡N)
6-Oxo-168.9 (C=O)
3-OCH₃3.82 (s, 3H)55.1 (OCH₃)

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